molecular formula C11H10N2 B1442000 5,7-Dimethyl-1H-indole-4-carbonitrile CAS No. 1190319-95-9

5,7-Dimethyl-1H-indole-4-carbonitrile

Cat. No. B1442000
CAS RN: 1190319-95-9
M. Wt: 170.21 g/mol
InChI Key: MHNFCZRCJIMEOD-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-1H-indole-4-carbonitrile” is a chemical compound that belongs to the class of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .

Scientific Research Applications

Antiviral Applications

5,7-Dimethyl-1H-indole-4-carbonitrile: has shown potential in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interfere with viral replication mechanisms.

Anti-Inflammatory Applications

The anti-inflammatory properties of indole derivatives make them valuable in the development of treatments for inflammatory diseases. By modulating key inflammatory pathways, these compounds can potentially reduce inflammation and alleviate symptoms in conditions such as arthritis and asthma .

Anticancer Applications

Indole compounds, including 5,7-Dimethyl-1H-indole-4-carbonitrile , are being explored for their anticancer activities. They have been found to exhibit cytotoxic effects against various cancer cell lines, offering a promising avenue for the development of new chemotherapeutic agents .

Anti-HIV Applications

Research into anti-HIV applications of indole derivatives has identified compounds that can potentially inhibit the replication of the HIV virus. These findings are significant for the development of new drugs to treat HIV and prevent its progression to AIDS .

Antioxidant Applications

The antioxidant activity of indole derivatives is another area of interest, as oxidative stress is a contributing factor in many chronic diseases. Compounds with antioxidant properties can neutralize free radicals, potentially preventing or mitigating damage to cells .

Antimicrobial Applications

Indole derivatives have been studied for their antimicrobial efficacy against a range of pathogenic microorganisms. Their ability to disrupt microbial cell processes makes them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5,7-dimethyl-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5,7-Dimethyl-1H-indole-4-carbonitrile may interact with a variety of cellular targets, contributing to its diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes at the molecular and cellular level would depend on the specific targets involved.

Result of Action

The molecular and cellular effects of 5,7-Dimethyl-1H-indole-4-carbonitrile’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially induce a variety of molecular and cellular changes.

properties

IUPAC Name

5,7-dimethyl-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNFCZRCJIMEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C#N)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696627
Record name 5,7-Dimethyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190319-95-9
Record name 5,7-Dimethyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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